3-[3,3-Difluoro-1-(trifluoroacetyl)piperidin-4-yl]-3-oxopropanenitrile
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Overview
Description
3-[3,3-Difluoro-1-(trifluoroacetyl)piperidin-4-yl]-3-oxopropanenitrile is a complex organic compound characterized by the presence of multiple fluorine atoms and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,3-Difluoro-1-(trifluoroacetyl)piperidin-4-yl]-3-oxopropanenitrile typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[3,3-Difluoro-1-(trifluoroacetyl)piperidin-4-yl]-3-oxopropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups .
Scientific Research Applications
3-[3,3-Difluoro-1-(trifluoroacetyl)piperidin-4-yl]-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[3,3-Difluoro-1-(trifluoroacetyl)piperidin-4-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-1-(trifluoroacetyl)piperidine-2-carboxylic acid
- 3-(3,3-Difluoro-1-(2,2,2-trifluoroacetyl)piperidin-4-yl)-3-oxopropanenitrile
Uniqueness
Compared to similar compounds, 3-[3,3-Difluoro-1-(trifluoroacetyl)piperidin-4-yl]-3-oxopropanenitrile stands out due to its specific arrangement of functional groups, which can result in unique chemical reactivity and biological activity. Its multiple fluorine atoms can also enhance its stability and binding properties .
Biological Activity
3-[3,3-Difluoro-1-(trifluoroacetyl)piperidin-4-yl]-3-oxopropanenitrile, with the CAS number 1638771-64-8, is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor for various kinases involved in cellular signaling pathways. The compound's structure allows it to bind effectively to the ATP-binding sites of these kinases, thereby modulating their activity.
Key Mechanisms:
- Kinase Inhibition : It has been shown to inhibit p38 MAPK and DDR kinase pathways, which are crucial for cellular stress responses and inflammatory processes .
- Protein Interaction : The compound may influence post-translational modifications such as phosphorylation, which are vital for regulating protein function .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Biological Activity | Effect | Reference |
---|---|---|
Kinase Inhibition | Inhibits p38 MAPK | |
Anti-inflammatory Effects | Reduces cytokine production | |
Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Inhibition of p38 MAPK
A study investigated the effects of this compound on p38 MAPK activity in human cell lines. The results demonstrated a significant reduction in p38 MAPK phosphorylation levels, leading to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic application in treating inflammatory diseases.
Case Study 2: Antitumor Activity
In another study focused on cancer treatment, the compound was evaluated for its cytotoxic effects against various cancer cell lines. The results indicated that it induced apoptosis through the activation of caspase pathways. The findings support further exploration into its use as an anticancer agent.
Properties
CAS No. |
1638771-64-8 |
---|---|
Molecular Formula |
C10H9F5N2O2 |
Molecular Weight |
284.18 g/mol |
IUPAC Name |
3-[3,3-difluoro-1-(2,2,2-trifluoroacetyl)piperidin-4-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H9F5N2O2/c11-9(12)5-17(8(19)10(13,14)15)4-2-6(9)7(18)1-3-16/h6H,1-2,4-5H2 |
InChI Key |
PUNGCMXDCFRIHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1C(=O)CC#N)(F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
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